Product packaging for 3,4-Dimethylbenzo[g]quinoline-5,10-dione(Cat. No.:CAS No. 161237-39-4)

3,4-Dimethylbenzo[g]quinoline-5,10-dione

Cat. No.: B11870341
CAS No.: 161237-39-4
M. Wt: 237.25 g/mol
InChI Key: MXDHBCCAQVBBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethylbenzo[g]quinoline-5,10-dione is a synthetic quinone-based compound designed for advanced anticancer and chemical biology research. It belongs to the class of 1,4-diazaanthraquinones, which are recognized for their promising in vitro and in vivo activity against a wide spectrum of tumor cell lines . The core benzo[g]quinoline-5,10-dione scaffold is a subject of significant interest in medicinal chemistry, particularly in the development of anthracycline analogs with an improved therapeutic index . The strategic 3,4-dimethyl substitution on this molecular framework is intended to modulate electronic properties and lipophilicity, potentially enhancing biological activity and interaction with cellular targets. Quinone compounds of this class are frequently investigated for their ability to participate in redox cycling, a mechanism known to generate Reactive Oxygen Species (ROS) that can cause oxidative stress in cancer cells, leading to DNA damage and apoptosis . Furthermore, the quinone-quinoline structure possesses a chelating center, capable of forming complexes with transition metals like iron and copper; these complexes can exhibit increased redox activity and ROS generation, offering a promising avenue for novel chemotherapeutic strategies . Recent research into related quinoline-5,8-diones has also highlighted their potential as inhibitors of enzymes like Sphingosine Kinase (SphK), a recognized oncogenic driver in many cancers . Beyond oncology, such heterocyclic quinones have also been reported to possess notable antibiotic properties against a variety of fungal and bacterial pathogens . This product is offered For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO2 B11870341 3,4-Dimethylbenzo[g]quinoline-5,10-dione CAS No. 161237-39-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

161237-39-4

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

3,4-dimethylbenzo[g]quinoline-5,10-dione

InChI

InChI=1S/C15H11NO2/c1-8-7-16-13-12(9(8)2)14(17)10-5-3-4-6-11(10)15(13)18/h3-7H,1-2H3

InChI Key

MXDHBCCAQVBBFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=C1C)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthetic Methodologies for 3,4 Dimethylbenzo G Quinoline 5,10 Dione and Its Derivatives

Convergent and Divergent Synthetic Strategies for the Benzo[g]quinoline-5,10-dione (B13827611) Framework

The synthesis of the benzo[g]quinoline-5,10-dione scaffold, a prominent structural motif in various natural products with interesting biological activities, is approached through several strategic methodologies. These include multicomponent domino reactions, cycloaddition strategies, and various annulation sequences.

Three-Component Domino Protocols for Benzo[g]quinoline-5,10-dione Assembly

A highly efficient and convergent method for assembling the benzo[g]quinoline-5,10-dione core involves a three-component domino protocol. acadpubl.eu This strategy brings together simple starting materials to construct complex molecular architectures in a single operation, which is advantageous in terms of procedural simplicity and atom economy.

One such protocol involves the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593), an ethyl 2-cyano-3-arylacrylate, and ammonium (B1175870) acetate (B1210297) in refluxing ethanol (B145695). acadpubl.eu This reaction proceeds in good to excellent yields and provides access to tetrahydrobenzo[g]quinoline-5,10-diones. acadpubl.eu The proposed mechanism for this transformation is initiated by a base-catalyzed Michael addition of 2-hydroxy-1,4-naphthoquinone to the cyanoacrylate derivative. acadpubl.eu This is followed by the formation of an enamine with ammonium acetate, which then undergoes a Thorpe-Ziegler cyclization to furnish the final benzo[g]quinoline-5,10-dione product. acadpubl.eu

This domino approach is valued for its ability to generate molecular complexity from readily available precursors in a straightforward manner. acadpubl.eursc.org

Hetero Diels-Alder Reactions in Benzo[g]quinoline-5,10-dione Synthesis

The hetero-Diels-Alder reaction represents a powerful cycloaddition strategy for the construction of the heterocyclic ring of benzo[g]quinoline-5,10-diones. acadpubl.eu This [4+2] cycloaddition typically involves an electron-deficient diene and an electron-rich dienophile to form the quinoline (B57606) system. nih.gov In the context of benzo[g]quinoline synthesis, this can involve the reaction of an in-situ generated aza-diene with a suitable dienophile.

For instance, the synthesis of cleistopholine, a naturally occurring benzo[g]quinoline-5,10-dione, can be achieved through a one-pot Diels-Alder cycloaddition followed by a thermal elimination. researchgate.net The versatility of the Diels-Alder reaction allows for the construction of various substituted quinoline and benzoquinoline derivatives. nih.govresearchgate.net

Annulation and Aza-Diels–Alder Cycloaddition-Rearrangement Sequences

Annulation strategies and aza-Diels-Alder cycloaddition-rearrangement sequences are also established methods for synthesizing the benzo[g]quinoline-5,10-dione framework. acadpubl.eu The aza-Diels-Alder reaction, also known as the Povarov reaction, is particularly noteworthy for its ability to construct quinoline and benzoquinoline systems. nih.govescholarship.org This reaction typically employs an aryl imine (as the aza-diene) and an electron-rich alkene or alkyne (as the dienophile), often catalyzed by a Lewis acid. nih.gov The initial cycloaddition yields a dihydroquinoline intermediate, which is then oxidized to the aromatic quinoline moiety. nih.govescholarship.org

This methodology has been successfully applied to generate a variety of chlorinated quinoline and benzoquinoline derivatives, demonstrating its robustness and tolerance for different functional groups. nih.govescholarship.org The reaction conditions can be tailored to achieve high yields and, in some cases, enhanced product solubility by using starting materials with branched alkyl chains. nih.gov

Condensation Reactions Involving Naphthoquinone Precursors

Condensation reactions provide a direct route to the benzo[g]quinoline-5,10-dione system, often starting from suitably functionalized naphthoquinone precursors. A common precursor is 2-amino-1,4-naphthoquinone, which can be modified and cyclized to form the desired heterocyclic ring.

One example involves the free-radical reaction of 2-(allylamino)-1,4-naphthoquinone with 1,3-dicarbonyl compounds. researchgate.net Depending on the solvent and the specific dicarbonyl compound used, this reaction can be directed to selectively produce benzo[g]quinoline-5,10-diones through a [5+1]-cyclization process, particularly when conducted in acetonitrile (B52724). researchgate.net Similarly, the reaction of 2-(vinylamino)-1,4-naphthoquinone with 1,3-dicarbonyl compounds also effectively yields benzo[g]quinolines. researchgate.net Another approach involves the cyclization of 2-(3-oxoalk-1-ynyl)-3-amino-1,4-naphthoquinones under the action of hydrogen bromide to form a 4-bromo-substituted azaanthraquinone, which can be further functionalized. researchgate.net

Pyridine (B92270) Ring Closure Approaches for Benzoquinoline Systems

The construction of the quinoline ring system can be viewed as the formation of a pyridine ring fused to a benzene (B151609) ring. youtube.com Classical methods for pyridine ring synthesis can be adapted for benzoquinolines. researchgate.net One key strategy involves the nickel-catalyzed regiospecific coupling of benzylic zinc bromides with a substituted bromonicotinate. researchgate.net This step creates a benzylated pyridine intermediate. Subsequent chemical transformations are then performed to close the second ring and oxidize the system to the final benzo[g]quinoline-5,10-dione structure. researchgate.net This approach has been successfully used to prepare methylated analogues of the natural product cleistopholine. researchgate.net The pyridine ring itself is an electron-deficient system due to the electronegative nitrogen atom, which influences its reactivity in cyclization reactions. youtube.com

Targeted Synthesis of Methylated Benzo[g]quinoline-5,10-dione Analogs

The synthesis of specific methylated analogs, such as 3,4-Dimethylbenzo[g]quinoline-5,10-dione, requires regioselective methods that can precisely control the position of the methyl groups on the quinoline core.

A notable strategy for creating methylated benzo[g]quinoline-5,10-diones involves adapting synthetic routes originally developed for natural products like cleistopholine. researchgate.net One such route utilizes a key step of nickel-catalyzed coupling between benzylic zinc bromides and a methyl-2-bromo-4-methyl nicotinate (B505614). researchgate.net This reaction establishes the precursor with a methyl group at what will become the 4-position of the quinoline ring. Subsequent transformations, including ring closure and oxidation, yield the methylated benzo[g]quinoline-5,10-dione. researchgate.net

For the synthesis of a 3,4-dimethyl substituted analog, one could envision modifying existing protocols. For example, in the three-component domino protocol, using a variant of the ethyl 2-cyano-3-arylacrylate that incorporates a methyl group at the appropriate position could lead to substitution at the 3-position of the final product.

Another relevant approach is the condensation of 2,3-diamino-1,4-naphthoquinone with a 1,2-dicarbonyl compound. mdpi.comresearchgate.net For the synthesis of a related compound, 2,3-dimethylbenzo[g]quinoxaline-5,10-dione, the condensation is performed with 2,3-butanedione. mdpi.comresearchgate.net By analogy, a Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, could be adapted. Starting with 2-amino-3-formyl-1,4-naphthoquinone and 2-butanone, followed by oxidation, could potentially yield this compound.

The table below summarizes a selection of synthetic methods for the benzo[g]quinoline-5,10-dione framework, which can be adapted for methylated analogs.

Synthetic Method Key Precursors Reaction Type Relevance to Methylation Reference
Three-Component Domino Protocol2-Hydroxy-1,4-naphthoquinone, Cyanoacrylate, Ammonium AcetateDomino ReactionSubstitution on the cyanoacrylate can introduce methyl groups. acadpubl.eu
Hetero Diels-AlderIn-situ generated aza-dienes and dienophilesCycloadditionSubstitution on the diene or dienophile can place methyl groups. acadpubl.euresearchgate.net
Aza-Diels-Alder (Povarov)Aryl imines, Alkenes/AlkynesCycloadditionUse of methylated anilines or benzaldehydes can introduce methyl groups. nih.govescholarship.org
Condensation/Cyclization2-(Alkenylamino)-1,4-naphthoquinones, DicarbonylsFree-Radical CyclizationThe structure of the alkenylamino side chain can be varied. researchgate.net
Pyridine Ring ClosureBenzylated PyridinesCoupling/CyclizationUsing a methylated nicotinate ester allows for specific methylation. researchgate.net

Regiospecific Methylation Strategies in Benzo[g]quinoline-5,10-dione Synthesis

Achieving regiospecificity—the precise placement of methyl groups on the benzo[g]quinoline-5,10-dione core—is a significant synthetic challenge. One powerful strategy involves the nickel-catalyzed cross-coupling of benzylic zinc bromides with a substituted pyridine precursor, such as methyl-2-bromo-4-methyl nicotinate. researchgate.net This key step allows for the specific introduction of a methylated benzyl (B1604629) group, which can then be further transformed through subsequent reactions to construct the final quinoline-dione ring system. This method has been successfully adapted to produce specific methylated analogs of benzo[g]quinoline-5,10-diones. researchgate.net

The Diels-Alder reaction also offers a degree of regiochemical control, particularly when employing unsymmetrical dienes. The cycloaddition of 8,8-dimethylnaphthalene-1,4,5(8H)-trione with penta-1,3-diene, for example, results in a mixture of regioisomers, with the major isomer's formation being predictable by frontier molecular orbital (FMO) theory. rsc.org This predictability can be harnessed to favor the formation of a desired regioisomer, which can then be converted to a specifically methylated anthracenone, a structural relative of the target compound. rsc.org

Furthermore, the synthesis of regioisomeric dihalo-substituted benzo[g]quinoxaline-5,10-diones has been accomplished, which can then serve as precursors for the regiospecific introduction of other functional groups. mdpi.com

Green Chemistry Approaches in Benzo[g]quinoline-5,10-dione Synthesis

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of quinoline derivatives. ijpsjournal.com These approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. researchgate.net

For the synthesis of quinoline-diones and related structures, several green strategies have been explored. These include the use of water or ethanol as a solvent, which are significantly less hazardous than many traditional organic solvents. tandfonline.com Nanocatalysts are also emerging as a sustainable option, offering high efficiency and the potential for recovery and reuse. acs.org For instance, magnetic nanoparticle catalysts have been successfully used in the synthesis of tetrahydrobenzo[g]quinoline-5,10-dione derivatives in ethanol and water. acs.org

Microwave-assisted synthesis represents another green approach, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. tandfonline.com The synthesis of quinoline derivatives has been reported using microwave irradiation in conjunction with green solvents like water. tandfonline.com

Despite these advancements in quinoline synthesis, it is noted that there are still few efficient green chemistry approaches specifically developed for benzo[g]quinoxaline-5,10-diones, indicating an area ripe for future research. mdpi.com

Table 2: Green Chemistry Strategies in Quinoline Synthesis

Green Approach Example Advantages Reference
Green Solvents Use of water or ethanol:water mixtures Reduced toxicity and environmental impact researchgate.nettandfonline.com
Nanocatalysts Magnetic nanoparticle catalysts for tetrahydrobenzo[g]quinoline-5,10-dione synthesis High efficiency, reusability acs.org

Catalytic Methods in the Synthesis of Benzo[g]quinoline-5,10-dione Derivatives

Catalysis plays a pivotal role in the efficient and selective synthesis of benzo[g]quinoline-5,10-dione derivatives. Transition metal catalysts are particularly prominent in this field. As previously mentioned, nickel-catalyzed cross-coupling reactions are instrumental in achieving regiospecific methylation. researchgate.net

Palladium-catalyzed reactions, such as the Sonogashira cross-coupling, are also employed. This reaction allows for the introduction of alkynyl groups into the quinone structure, which can then be further manipulated. researchgate.net

Base-catalyzed reactions are fundamental to several synthetic routes. For instance, a domino protocol for the assembly of tetrahydrobenzo[g]quinoline-5,10-diones is initiated by a base-catalyzed Michael addition of 2-hydroxy-1,4-naphthoquinone to an acrylate (B77674) derivative. acadpubl.eu Similarly, a lithium-hexamethyldisilazane-catalyzed double annulation cascade has been developed for the synthesis of functionalized benzo[h]quinolines, a related isomer. nih.gov

In the realm of green catalysis, a variety of catalysts have been investigated for quinoline synthesis, including p-toluenesulfonic acid, cerium nitrate, and potassium carbonate, often used in conjunction with green solvents. researchgate.net The development of atom- and step-economical approaches, such as one-pot cascade reactions, is a key focus in modern catalytic synthesis. nih.gov

Table 3: Catalytic Methods in the Synthesis of Benzo[g]quinoline-5,10-dione and Derivatives

Catalyst Type Specific Catalyst/Reaction Application Reference
Nickel Nickel-catalyzed cross-coupling Regiospecific methylation researchgate.net
Palladium Palladium-catalyzed Sonogashira coupling Introduction of alkynyl groups researchgate.net
Base Lithium-hexamethyldisilazane (LiHMDS) Cascade reaction for benzo[h]quinoline (B1196314) synthesis nih.gov
Base Ammonium acetate Domino protocol for tetrahydrobenzo[g]quinoline-5,10-dione synthesis acadpubl.eu

Spectroscopic Characterization Methodologies for 3,4 Dimethylbenzo G Quinoline 5,10 Dione Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For benzo[g]quinoline-5,10-dione (B13827611) derivatives, the ¹H NMR spectrum reveals characteristic signals for protons in the aromatic regions and those on aliphatic substituent groups.

For instance, in the analysis of related tetrahydrobenzo[g]quinoline derivatives, signals for the aromatic protons typically appear in the downfield region of the spectrum. acadpubl.eu The specific chemical shifts and coupling constants (J-values) allow for the assignment of each proton to its position on the benzo[g]quinoline core. Protons on methyl groups, such as those at the C-3 and C-4 positions in the target molecule, would be expected to appear as singlets in the upfield region, with their exact chemical shift influenced by the surrounding electronic environment.

Table 1: Illustrative ¹H NMR Data for a Benzo[g]quinoline-5,10-dione Derivative Data presented for a representative derivative to illustrate typical chemical shifts.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H7.11-7.65m-
Aromatic-H7.08br s-
CH5.56s-
CH₂4.10q6.9
NH1.46brs-
CH₃1.10t7.2

Source: acadpubl.eu

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

In the ¹³C NMR spectrum of a benzo[g]quinoline-5,10-dione derivative, the carbonyl carbons of the dione (B5365651) moiety (C-5 and C-10) are particularly noteworthy, appearing at the most downfield positions (typically δ > 170 ppm) due to the strong deshielding effect of the attached oxygen atoms. acadpubl.eu The sp²-hybridized carbons of the aromatic and quinoline (B57606) rings resonate in the intermediate region (approximately δ 120-150 ppm), while the sp³-hybridized carbons of any aliphatic groups, such as the methyl substituents at C-3 and C-4, appear in the upfield region of the spectrum. acadpubl.eu

Table 2: Illustrative ¹³C NMR Data for a Benzo[g]quinoline-5,10-dione Derivative Data presented for a representative derivative to illustrate typical chemical shifts.

Carbon AssignmentChemical Shift (δ, ppm)
C=O (dione)183.2, 177.8
C=O (ester)168.6
Aromatic/Quinoline C148.9, 140.1, 137.1, 134.8, 134.1, 133.7, 133.2, 132.9, 131.1, 130.7, 130.0, 126.9, 126.6, 126.2, 124.9, 123.9
Aliphatic C60.2, 30.4, 14.2

Source: acadpubl.eu

The introduction of methyl groups onto the benzo[g]quinoline framework can sometimes lead to unexpected or "anomalous" chemical shifts in the NMR spectra. These shifts can arise from steric interactions (van der Waals deshielding) or electronic effects that alter the local magnetic environment of nearby nuclei. For example, a methyl group at the C-4 position might sterically interact with the proton at the C-5 position in a related quinoline system, causing a downfield shift for that proton. The configuration of methylated derivatives can often be determined by a careful analysis of such shifts in their proton NMR spectra. mdpi.com The study of these anomalies provides deeper insight into the molecule's three-dimensional structure and conformation in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the structural elucidation of 3,4-Dimethylbenzo[g]quinoline-5,10-dione, MS provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern.

The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound, which must match the calculated molecular weight from its chemical formula. The fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, offers clues about the molecule's structure. Characteristic losses, such as the loss of a methyl radical (•CH₃, 15 Da) or carbon monoxide (CO, 28 Da) from the quinone moiety, can be diagnostic in identifying the structural components of the molecule. mdpi.commiamioh.edu The structure of the product can be confirmed by its mass spectra. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum would be expected to show several characteristic absorption bands.

The most prominent peaks would be associated with the carbonyl (C=O) groups of the dione system, typically appearing as strong absorptions in the region of 1650-1700 cm⁻¹. Other key signals would include those for the C=C and C=N stretching vibrations within the aromatic and quinoline ring systems (around 1500-1600 cm⁻¹) and C-H stretching vibrations of the aromatic and methyl groups (around 2850-3100 cm⁻¹). nih.govnih.gov The presence and position of these bands provide confirmatory evidence for the key functional groups within the molecule.

Table 3: Typical Infrared Absorption Frequencies for Related Quinoline Structures

Functional GroupWavenumber (ν, cm⁻¹)Description
N-H Stretch3234Hydrogen-bonded amine
Aromatic C-H Stretch3040Aromatic ring C-H
Aliphatic C-H Stretch2860-2962Asymmetric & Symmetric CH₃/CH₂
C=N Stretch1588Imine/Quinoline ring
C=C Stretch1502-1588Aromatic ring
C-N Stretch1287Carbon-Nitrogen bond

Source: nih.gov

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, etc.). The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. acadpubl.eunih.gov

For this compound (C₁₅H₁₁NO₂), the calculated elemental composition would be approximately C: 75.94%, H: 4.67%, and N: 5.90%. A close agreement between the experimental results and these calculated values provides strong evidence for the proposed empirical and, by extension, molecular formula, assuming the molecular weight is confirmed by mass spectrometry. nih.gov

Table 4: Example of Elemental Analysis Data for a Benzo[g]quinoline Derivative

ElementCalculated (%)Found (%)
C70.3470.18
H3.473.77
N9.659.84

Source: nih.gov

Theoretical and Computational Investigations of 3,4 Dimethylbenzo G Quinoline 5,10 Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3,4-Dimethylbenzo[g]quinoline-5,10-dione at the atomic and electronic levels.

Density Functional Theory (DFT) Studies on Benzo[g]quinoline-5,10-dione (B13827611)

Density Functional Theory (DFT) has been employed to investigate the electronic properties and reactivity of benzo[g]quinoline derivatives. DFT calculations can elucidate the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity and electronic transitions. For instance, studies on related benzo[h]quinoline (B1196314) derivatives have used DFT to analyze their optical and electrochemical properties, providing a basis for understanding the electronic behavior of the broader class of benzoquinolines. nih.gov These computational analyses are often used to support experimental findings from techniques like cyclic voltammetry and spectroscopy. nih.gov DFT has also been used to explore the reaction mechanisms for the synthesis of functionalized benzo[h]quinolines, offering insights into the regioselectivity of certain reactions. nih.gov

Semiempirical Methods in the Study of Benzo[g]quinoline-5,10-dione

While less common than DFT for high-accuracy studies, semiempirical methods can be valuable for preliminary investigations of large molecules or for dynamic simulations where computational cost is a significant factor. These methods use parameters derived from experimental data to simplify the calculations. Although specific semiempirical studies on this compound are not extensively documented in the provided results, the general application of such methods in computational chemistry suggests their potential utility in screening large sets of derivatives or in providing initial geometries for more rigorous calculations.

Molecular Dynamics Simulations of Benzo[g]quinoline-5,10-dione and its Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with their environment over time. While specific MD simulations for this compound are not detailed in the search results, this computational technique is widely used to understand how similar molecules interact with biological targets like proteins or DNA. nih.gov For example, MD simulations can reveal the stability of a ligand-protein complex, the nature of the binding interactions, and the conformational changes that occur upon binding. nih.gov

In Silico Modeling of Reaction Pathways for Benzo[g]quinoline-5,10-dione Synthesis

Computational modeling plays a crucial role in understanding and optimizing the synthesis of complex molecules like benzo[g]quinoline-5,10-diones. Researchers have proposed plausible mechanisms for the formation of the benzo[g]quinoline-5,10-dione skeleton through multi-component domino protocols. For example, one proposed pathway involves a base-catalyzed Michael addition of 2-hydroxy-1,4-naphthoquinone (B1674593) to an acrylate (B77674) derivative, followed by the formation of an enamine and subsequent Thorpe-Ziegler cyclization to yield the final product. acadpubl.eu Other synthetic strategies that have been explored include hetero Diels-Alder reactions and various annulation techniques. acadpubl.eu Computational modeling of these pathways can help in predicting the feasibility of a reaction, identifying key intermediates, and understanding the factors that control the reaction's outcome.

Computational Predictions of Spectroscopic Properties

Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra. For instance, in the study of related benzo[g]quinoxaline (B1338093) derivatives, the calculated 1H-NMR and 13C-NMR chemical shifts have been used to confirm the structures of newly synthesized compounds. nih.gov These predictions, when compared with experimental data, provide strong evidence for the proposed molecular structures. Similarly, computational methods can predict the infrared vibrational frequencies, which correspond to the functional groups present in the molecule.

Docking Studies to Elucidate Molecular Interaction Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as a benzo[g]quinoline-5,10-dione derivative, might interact with a biological target, typically a protein.

Docking studies on related quinazolinone and quinoxaline (B1680401) derivatives have been performed to understand their potential as anticancer agents. nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds and pi-stacking, between the ligand and the amino acid residues in the active site of the target protein. nih.gov For example, docking studies of quinoxaline derivatives with the EGFR receptor have helped to rationalize their observed anticancer activity. nih.gov While specific docking studies on this compound were not found, the general approach is highly applicable to understanding its potential biological activity.

Table of Key Computational Findings:

Computational MethodApplication to Benzo[g]quinoline-5,10-dione & DerivativesKey Insights
Density Functional Theory (DFT) Electronic structure and reactivity analysis of the benzo[g]quinoline core.Provides information on frontier molecular orbitals (HOMO/LUMO), electron density distribution, and reaction energetics. nih.govnih.gov
Molecular Dynamics (MD) Simulations Study of the dynamic behavior and interactions with biological macromolecules.Reveals information on binding stability, conformational changes, and the nature of intermolecular forces over time. nih.gov
In Silico Reaction Modeling Elucidation of synthetic pathways for benzo[g]quinoline-5,10-diones.Helps in understanding reaction mechanisms, predicting intermediates, and optimizing reaction conditions. acadpubl.eu
Computational Spectroscopy Prediction of NMR, IR, and UV-Vis spectra.Aids in structure elucidation and interpretation of experimental spectroscopic data. nih.gov
Molecular Docking Prediction of binding modes and interactions with biological targets.Identifies potential binding sites and key intermolecular interactions, guiding the design of new bioactive molecules. nih.govnih.govnih.gov

Derivatization and Analog Development of the 3,4 Dimethylbenzo G Quinoline 5,10 Dione Scaffold

Synthesis of Substituted Benzo[g]quinoline-5,10-diones

The synthesis of substituted benzo[g]quinoline-5,10-diones can be achieved through several methodologies, allowing for a diverse range of substituents on the heterocyclic core.

One efficient method is a one-pot, three-component domino protocol. This reaction utilizes 2-hydroxy-1,4-naphthoquinone (B1674593), various ethyl 2-cyano-3-arylacrylates, and ammonium (B1175870) acetate (B1210297) in refluxing ethanol (B145695). acadpubl.eu The process is believed to proceed through a sequence of a base-catalyzed Michael addition, formation of an enamine, and a subsequent Thorpe-Ziegler cyclization to yield the final substituted benzo[g]quinoline-5,10-dione (B13827611) products. acadpubl.eu

Another versatile approach involves the manganese(III)-mediated oxidative free-radical reaction of 2-(alkenylamino)-1,4-naphthoquinones with 1,3-dicarbonyl compounds. researchgate.net The chemoselectivity of this reaction is highly dependent on the solvent and the specific 1,3-dicarbonyl compound used. For instance, reactions in acetonitrile (B52724) tend to favor the formation of benzo[g]quinolines and their tetrahydro derivatives. researchgate.net

Furthermore, cyclization of 2-amino-3-(alkynyl)-1,4-naphthoquinones provides a direct route to the benzo[g]quinoline-5,10-dione scaffold. For example, treating 2-amino-3-(4-methyl-3-oxopentynyl)-1,4-naphthoquinone with hydrogen chloride in chloroform (B151607) leads to the formation of 4-chloro-2-isopropylbenzo[g]quinoline-5,10-dione. researchgate.net

These synthetic strategies are summarized in the table below, showcasing the variety of substituents that can be introduced onto the benzo[g]quinoline-5,10-dione framework.

Table 1: Synthesis of Substituted Benzo[g]quinoline-5,10-diones

Starting MaterialsReaction ConditionsSubstituents on Final ProductReference
2-Hydroxy-1,4-naphthoquinone, Ethyl 2-cyano-3-arylacrylate, Ammonium acetateEthanol, RefluxAryl and other groups at C4 acadpubl.eu
2-(Allylamino)-1,4-naphthoquinone, 1,3-Dicarbonyl compoundsManganese(III) acetate, AcetonitrileVaries based on dicarbonyl compound researchgate.net
2-Amino-3-(4-methyl-3-oxopentynyl)-1,4-naphthoquinoneHCl, Chloroform2-isopropyl, 4-chloro researchgate.net

Strategies for Modifying the Quinoline (B57606) Ring System

Modifications to the quinoline portion of the benzo[g]quinoline-5,10-dione scaffold are crucial for fine-tuning the molecule's properties. A key strategy involves the nucleophilic substitution of leaving groups on the pyridine (B92270) ring.

For instance, a chlorine atom introduced at the C4 position serves as a versatile handle for further derivatization. The 4-chloro-2-isopropylbenzo[g]quinoline-5,10-dione, synthesized via the cyclization of an appropriate 2-amino-3-alkynyl-1,4-naphthoquinone, demonstrates this principle. researchgate.net The chlorine atom in this compound is readily displaced by secondary amines, such as dialkylamines, to furnish various 4-dialkylamino-2-isopropylbenzo[g]quinoline-5,10-diones. researchgate.net This substitution can also be achieved directly by reacting the initial 2-amino-3-(4-methyl-3-oxopentynyl)-1,4-naphthoquinone with secondary amines. researchgate.net

This reactivity allows for the introduction of a wide array of amino substituents at the C4 position, which can significantly influence the molecule's biological activity and physicochemical characteristics. The general quinoline ring system can undergo various reactions, including electrophilic substitution, though specific examples on the benzo[g]quinoline-5,10-dione core are less commonly detailed than nucleophilic substitutions at activated positions. mdpi.comwikipedia.org

Strategies for Modifying the Quinone Ring System

Alterations to the quinone ring of the benzo[g]quinoline-5,10-dione scaffold are typically accomplished by utilizing appropriately substituted precursors during the initial synthesis. However, direct modifications to the formed quinone ring are also possible.

One such strategy involves a reduction-amination-oxidation sequence. This has been demonstrated in the closely related benzo[b]phenazine-6,11-dione (B11046238) system. mdpi.com In this process, the quinone is first reduced, for example with sodium dithionite, to an intermediate hydroquinone. This intermediate is then reacted with an amine, such as ammonia (B1221849) or methylamine. Subsequent aerial or chemical oxidation restores the aromatic dione (B5365651) system, now bearing amino substituents at the 7- and 10-positions. mdpi.com

Another approach involves electrophilic substitution on a pre-existing, activated quinone or naphthoquinone ring system before the final cyclization to form the quinoline ring. For the related benzo[g]quinoxaline-5,10-diones, methods often start with substituted 2,3-dichloro-1,4-naphthoquinones to build the final molecule. mdpi.com Similarly, Diels-Alder reactions using a substituted, activated quinoline-5,8-dione can be used to construct the benzo-fused ring with desired substituents. mdpi.com These methods highlight that the substitution pattern on the quinone ring is often established early in the synthetic sequence.

Development of Fused Heterocyclic Analogs of Benzo[g]quinoline-5,10-dione

Expanding the benzo[g]quinoline-5,10-dione scaffold by fusing additional heterocyclic rings is a prominent strategy for developing novel analogs with potentially unique biological profiles. These synthetic approaches often involve building upon the core structure or its precursors.

One method involves the [3+2] dipolar cycloaddition reaction. This has been used to synthesize pyrrolo-benzo[f]quinolines, where a pyrrole (B145914) ring is fused to the benzoquinoline framework. nih.gov This is typically achieved by generating a nitrogen ylide from the parent heterocycle, which then reacts with a dipolarophile. nih.govmdpi.com

Another strategy is the condensation of a diamine precursor with a dicarbonyl compound to create a new fused ring. For example, in the synthesis of the related benzo[g]quinoxaline (B1338093) systems, 2,3-diamino-1,4-naphthoquinone can be condensed with compounds like naphthalene-1,2-dione or phenanthrene-9,10-dione to create extended, polycyclic fused systems such as dibenzo[a,i]phenazine-8,13-dione. mdpi.comresearchgate.net

The construction of isoindolo[2,1-a]quinoline-5,11-diones represents another approach to fused analogs. nih.gov These tetracyclic systems can be synthesized via the intramolecular cyclization of N-[2-(triphenyl-λ⁵-phosphanylidene)acetyl]-phthalimides under microwave heating. nih.gov These examples demonstrate the chemical versatility of the benzoquinoline core for the construction of more complex, fused heterocyclic structures. researchgate.netnih.gov

Advanced Applications in Chemical Sciences and Materials Research

Utilization of Benzo[g]quinoline-5,10-dione (B13827611) as a Building Block in Complex Molecule Synthesis

The benzo[g]quinoline-5,10-dione skeleton serves as a crucial building block for the synthesis of more complex molecules, including naturally occurring substances and their analogues. acadpubl.eu Its rigid, planar structure and the presence of both electron-rich and electron-poor centers make it a versatile synthon for creating elaborate molecular architectures.

One of the key applications of this scaffold is in the synthesis of natural product analogues. For instance, synthetic pathways leading to the natural product cleistopholine, which is a methylated benzo[g]quinoline-5,10-dione, have been developed and adapted to create other methylated versions. researchgate.net A pivotal step in one such synthesis involves the nickel-catalyzed regiospecific coupling of benzylic zinc bromides with a substituted nicotinate (B505614) to form benzylated pyridines. These intermediates are then transformed into the final benzo[g]quinoline-5,10-dione structure. researchgate.net

Furthermore, various synthetic methods have been established to construct the core ring system, which can then be functionalized. A convergent three-component domino protocol has been reported for the assembly of tetrahydrobenzo[g]quinoline-5,10-diones from 2-hydroxy-1,4-naphthoquinone (B1674593), ethyl 2-cyano-3-arylacrylate, and ammonium (B1175870) acetate (B1210297). acadpubl.eu This reaction proceeds through a sequence of a Michael addition, enamine formation, and a Thorpe-Ziegler cyclization. acadpubl.eu Other synthetic strategies include hetero-Diels-Alder reactions and various annulation techniques. acadpubl.eu These methods provide access to a library of substituted benzo[g]quinoline-5,10-diones that can be used for further chemical exploration.

Table 1: Synthetic Methodologies for Benzo[g]quinoline-5,10-dione Derivatives

Method Starting Materials Key Features Reference
Nickel-Catalyzed Coupling Benzylic zinc bromides, Methyl-2-bromo-4-methyl nicotinate Adapted for synthesis of methylated analogues like cleistopholine. researchgate.net
Three-Component Domino Protocol 2-Hydroxy-1,4-naphthoquinone, Ethyl 2-cyano-3-arylacrylate, Ammonium acetate Convergent protocol for tetrahydrobenzo[g]quinoline-5,10-diones. acadpubl.eu
Free-Radical Reaction 2-(Allylamino)-1,4-naphthoquinone, 1,3-Dicarbonyl compounds Manganese(III) acetate mediated oxidative free-radical reaction. researchgate.net
Cyclization of (Acylethynyl)arylamines Primary or secondary amines, Vicinal (acylethynyl)arylamines General method for substituted fused polycyclic quinolines. researchgate.net

Exploration of Optical and Electronic Properties of Benzo[g]quinoline-5,10-dione Derivatives

The optical and electronic properties of quinoline (B57606) derivatives are of significant interest due to their potential in optoelectronic applications. Quinoline-based compounds are known for their high thermal and chemical stability and electron-transporting capabilities, which are desirable for electronic devices. nih.gov The electron-withdrawing nature of the quinoline moiety plays a crucial role in its electronic behavior. nih.gov While specific data for 3,4-Dimethylbenzo[g]quinoline-5,10-dione is not extensively detailed in the literature, the properties of related isomers and derivatives provide insight into the potential characteristics of this class of compounds.

For example, studies on benzo[h]quinolin-10-ol derivatives, which share a similar polycyclic aromatic system, reveal distinct absorption bands. nih.gov These typically include electronic excitations of the π-π* type within the conjugated system and a lower energy band attributed to intramolecular charge transfer (ICT). nih.gov The strategic placement of substituents can tune these properties. The electronic effects of side chains are crucial, as they can impact molecular aggregation, crystallinity, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov

The fluorescence of benzoquinoline derivatives is a key area of research, particularly due to the extended π-conjugation in their structures. nih.gov Some isomers, such as derivatives of benzo[f]quinoline (B1222042), have been specifically designed and synthesized based on their fluorescent properties. nih.gov

Table 2: Photophysical Data for Analogous Benzo[h]quinoline-10-ol Derivatives in Methanol (MeOH)

Compound λmax (nm) PL λem (nm) Optical Energy Gap (EgOPT) (eV) Reference
10-hydroxybenzo[h]quinoline-9-cyanoacrylic acid 391 556 2.59 nih.gov
10-hydroxybenzo[h]quinoline-7,9-di(cyanoacrylic) acid 407 559 2.41 nih.gov

Note: The data presented is for benzo[h]quinoline (B1196314) derivatives, which are structural isomers of the title compound, to illustrate the general properties of this class of molecules.

The unique electronic and fluorescent properties of benzoquinoline derivatives make them attractive candidates for use in organic light-emitting devices (OLEDs). Quinoline and its derivatives are noted for their electron-transporting capabilities, a crucial function in OLED architecture. nih.gov

Specifically, certain derivatives of the isomeric benzo[f]quinoline have been highlighted for their potential application in OLEDs. nih.gov The ability to tune the electronic structure through chemical modification allows for the design of materials with specific energy levels (HOMO/LUMO) to facilitate efficient charge injection and transport, leading to improved device performance. Although direct application of this compound in OLEDs has not been reported, the characteristics of the broader benzoquinoline family suggest this as a promising area for future investigation. nih.govnih.gov

Photochemical Reactivity of Benzo[g]quinoline-5,10-dione Systems

The photochemical reactivity of quinone systems is a broad field of study, often involving reactions like cycloadditions and electron transfer processes upon irradiation. However, specific research detailing the photochemical reactivity of this compound or its closely related benzo[g]quinoline-5,10-dione systems is not extensively covered in the available literature. Further research is required to elucidate the specific photochemical pathways and potential applications of these compounds in areas such as photodynamic therapy or materials science.

Investigation of Biological Activity Mechanisms and Structure Activity Relationship Sar Studies for Benzo G Quinoline 5,10 Dione Analogs

Mechanistic Insights into Molecular Interactions of Benzo[g]quinoline-5,10-diones

The biological effects of benzo[g]quinoline-5,10-dione (B13827611) derivatives are rooted in their interactions with key cellular macromolecules. Research into these interactions provides a foundation for understanding their therapeutic potential.

The quinone framework is a common feature in many enzyme inhibitors, particularly those targeting topoisomerases. nih.gov Anthracycline antibiotics, for example, which share structural similarities, are well-known for their role in cancer chemotherapy through enzyme inhibition. nih.govmdpi.comresearchgate.net However, studies on close analogs like 2,3-diphenylbenzo[g]quinoxaline-5,10-dione have indicated that not all compounds in this class function as topoisomerase inhibitors. mdpi.com

Research into related quinoline-5,8-dione compounds suggests a different enzymatic target. Models based on the active site of the Hsp-90 protein predict that aromatic substituents at the 2-position of the quinoline (B57606) ring can effectively fit into a hydrophobic pocket, suggesting a potential mechanism of inhibition. researchgate.net Furthermore, investigations into other benzoquinoline isomers, such as benzo[f]quinoline (B1222042) derivatives, have explored their potential to dock with and inhibit cyclin-dependent kinase 5 (CDK-5), indicating that the broader benzoquinoline scaffold can be adapted to target various enzymes. nih.gov

Interaction with DNA is a primary mechanism for many cytotoxic and antimicrobial agents. nih.gov These interactions can occur through various modes, including intercalation between base pairs, groove binding, or electrostatic interactions. nih.gov Spectroscopic methods are commonly employed to study these binding events. For instance, fluorescence spectroscopy can reveal an intercalative binding mode if the emission intensity of a compound increases upon the addition of DNA. nih.gov

While DNA binding is a plausible mechanism for this class of compounds, it is not universal. Notably, studies on 2,3-diphenylbenzo[g]quinoxaline-5,10-dione, a structurally similar analog where two carbon atoms in the heterocyclic ring are replaced by nitrogen, revealed that it does not bind to DNA. mdpi.com This finding underscores that subtle changes in the core structure can lead to significant differences in the mechanism of action.

Beyond direct interaction with enzymes or DNA, benzo[g]quinoline-5,10-dione derivatives can influence broader cellular pathways. Mechanistic analyses of the analog 2,3-diphenylbenzo[g]quinoxaline-5,10-dione demonstrated that it elicits a hypoxia gene signature and enhances oxidative stress within cells. mdpi.com This suggests a mode of action that is distinct from conventional DNA-damaging agents or topoisomerase inhibitors, instead pointing towards the modulation of cellular stress response pathways. mdpi.com

Structure-Activity Relationship (SAR) Investigations based on In Vitro Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of bioactive compounds. For benzo[g]quinoline-5,10-dione analogs, these studies have focused on the effects of different substituents and modifications to the core ring system. nih.govnih.gov

The biological activity of benzo[g]quinoline-5,10-dione derivatives can be significantly altered by the type and position of chemical groups attached to the core structure.

In a study on the antitubercular activity of benzo[g]iso quinoline-5,10-diones (isomers of the primary compound), it was found that substitution at the C-3 position generally conferred greater potency than substitution at the C-1 position. researchgate.net Two analogs, in particular, demonstrated noteworthy activity against Mycobacterium tuberculosis. researchgate.net

CompoundDescriptionMinimal Inhibition Concentration (MIC)
Analog 27a Benzo[g]isoquinoline-5,10-dione with substituent at C-328.92 µM
Analog 27b Benzo[g]isoquinoline-5,10-dione with substituent at C-31.05 µM

This interactive table summarizes the antitubercular activity of two potent C-3 substituted benzo[g]isoquinoline-5,10-dione analogs. researchgate.net

Further SAR insights come from related quinoline-dione systems:

Position 2: Aromatic substituents at the 2-position are predicted to be favorable for binding to a hydrophobic pocket in the active site of the Hsp-90 enzyme. researchgate.net

Position 4: A chlorine atom at the 4-position has been shown to be a versatile synthetic handle, as it can be easily replaced by dialkylamino groups, allowing for the introduction of diverse functionalities. researchgate.net

PositionFavorable Substituent/ModificationRationale/Effect
Position 2 Aromatic groupsTakes advantage of a hydrophobic pocket in an enzyme active site. researchgate.net
Position 3 Various substituents (in isoquinoline (B145761) analog)Generally yields higher antitubercular potency compared to C-1 substitution. researchgate.net
Position 4 Dialkylamino group (replacing Chlorine)Allows for facile chemical modification and introduction of new functional groups. researchgate.net

This interactive table outlines key SAR findings regarding substituent effects on the activity of benzo[g]quinoline-5,10-dione and related analogs.

Modifying the core heterocyclic ring system of benzo[g]quinoline-5,10-dione has a profound impact on its biological properties and mechanism of action. The quinoline ring itself is a well-established pharmacophore present in numerous approved drugs and natural products with a wide range of activities. nih.gov

A key comparison can be made with benzo[g]quinoxaline (B1680401) -5,10-diones, which are considered 1,4-diazaanthraquinone analogs. mdpi.comresearchgate.net In this system, the C-2 and C-3 atoms of the quinoline ring are replaced with nitrogen atoms, forming a pyrazine (B50134) ring. This modification makes the structure more analogous to anticancer agents like Mitoxantrone. mdpi.com The interest in these analogs stems from the search for compounds with an improved therapeutic index compared to classic anthracyclines. mdpi.comresearchgate.net This structural change can lead to a significant shift in the mechanism of action. While many quinone-based anticancer agents function through DNA binding and topoisomerase inhibition, the introduction of the two nitrogen atoms in the quinoxaline ring system can lead to compounds that operate through alternative pathways, such as inducing oxidative stress, without interacting with DNA. mdpi.com

Computational Approaches in SAR Derivation for Benzo[g]quinoline-5,10-dione Analogs

Computational methods are instrumental in elucidating the Structure-Activity Relationships (SAR) of benzo[g]quinoline-5,10-dione analogs, providing insights into their mechanisms of action and guiding the design of more potent and selective derivatives. These in silico techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and molecular dynamics simulations, have been widely applied to various quinoline and quinoxaline-based compounds with demonstrated biological activities.

Molecular docking is a prominent computational tool used to predict the binding orientation and affinity of a ligand to a specific protein target. For analogs of benzo[g]quinoline-5,10-dione, docking studies have been crucial in identifying potential molecular targets and understanding key intermolecular interactions. For instance, studies on related quinoxaline derivatives have explored their potential as Epidermal Growth Factor Receptor (EGFR) inhibitors. These studies have successfully docked novel quinoxaline compounds into the EGFR active site, revealing important hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity.

Similarly, molecular docking has been employed to investigate the interaction of quinoline-based dihydrazone derivatives with DNA and Cyclin-Dependent Kinase 2 (CDK2), suggesting potential mechanisms for their anticancer effects. nih.gov In the case of arylated benzo[h]quinolines, another class of related compounds, molecular docking has been used to predict their binding modes within the active sites of aromatase and CDK2, corroborating their observed anti-cancer activities. nih.gov These studies often identify key amino acid residues that are critical for binding, providing a roadmap for designing analogs with improved affinity.

Quantitative Structure-Activity Relationship (QSAR) models are another cornerstone of computational SAR studies. While specific QSAR models for 3,4-Dimethylbenzo[g]quinoline-5,10-dione were not found in the reviewed literature, the methodology has been applied to broader classes of quinoline derivatives. QSAR establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of novel compounds based on their structural features.

The following interactive table summarizes results from a molecular docking study of quinoxaline derivatives targeting the EGFR, illustrating the type of data generated from such computational approaches.

CompoundDocking Score (kcal/mol)IC50 (µM)Interacting ResiduesInteraction Type
IVi-11.117.24ALA698, LYS721, ARG817, ASN818Hydrogen Bond, Salt Bridge
IVj-10.7912.26LYS721Hydrogen Bond
IVl-10.959.39LYS721Hydrogen Bond
IVm-10.959.43LYS721, PHE832Hydrogen Bond, π-cation

Table 1: Molecular docking results of selected quinoxaline derivatives against the EGFR protein (PDB ID: 4HJO). Data sourced from a study on new quinoxaline derivatives as EGFR targeting agents. nih.gov

Molecular dynamics (MD) simulations can further refine the understanding of ligand-protein interactions obtained from docking studies. MD simulations provide a dynamic view of the binding process, allowing for the assessment of the stability of the ligand-protein complex over time. For example, MD simulations have been used to study novel 2-piperazinyl quinoxaline derivatives, confirming the stability of their binding within the catalytic cavity of the c-Kit tyrosine kinase receptor. semanticscholar.org

The insights gained from these computational approaches are invaluable for the rational design of new benzo[g]quinoline-5,10-dione analogs with enhanced biological activity. By identifying key structural features and binding interactions, these methods help to prioritize synthetic efforts and accelerate the discovery of new therapeutic agents.

Future Research Directions and Unexplored Avenues for 3,4 Dimethylbenzo G Quinoline 5,10 Dione

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Future synthetic research should focus on developing more efficient, selective, and environmentally benign methods for the preparation of 3,4-Dimethylbenzo[g]quinoline-5,10-dione. While general methods for benzo[g]quinoline-5,10-diones exist, optimizing these for the 3,4-dimethyl substitution pattern is a key challenge.

Domino and Multicomponent Reactions (MCRs): One promising avenue is the refinement of MCRs, such as the three-component domino protocol involving 2-hydroxy-1,4-naphthoquinone (B1674593), an appropriate cyanocrotonate ester, and an ammonium (B1175870) source. acadpubl.eu Adapting this method specifically for the synthesis of the 3,4-dimethyl derivative could offer a convergent and atom-economical route.

Advanced Cycloaddition Strategies: The Diels-Alder reaction is a powerful tool for constructing cyclic systems. Research into novel dienophiles and dienes tailored for the synthesis of the target molecule could be highly fruitful. For instance, strategies used for the synthesis of the analogous 6,7-dimethylbenzo[g]quinoxaline-5,10-dione, which involve a Diels-Alder reaction followed by aromatization, could be adapted. mdpi.com

Transition-Metal Catalyzed Cyclizations: Modern catalytic methods offer unparalleled precision. The exploration of intramolecular Heck reactions, which have been successfully used to create the isomeric benzo[g]isoquinoline-5,10-dione core, presents an exciting opportunity. researchgate.net Applying this strategy could provide a novel and high-yielding pathway.

Free-Radical Reactions: Manganese(III)-mediated oxidative free-radical reactions have been shown to be effective in synthesizing benzo[g]quinoline-5,10-dione (B13827611) systems. researchgate.net Investigating these pathways could lead to new methods with unique selectivity for constructing the desired 3,4-dimethyl substituted framework.

Advanced Computational Studies for Predictive Modeling of Reactivity and Interactions

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. For this compound, in silico studies are a largely unexplored frontier.

DFT for Structural and Electronic Properties: Density Functional Theory (DFT) calculations, using methods such as B3LYP with basis sets like 6-31G(d,p), can be employed to optimize the molecular geometry and predict electronic properties. mdpi.com Such studies can elucidate the impact of the methyl groups on the planarity, aromaticity, and electronic distribution of the quinoline-dione core, providing insights into its fundamental reactivity.

Modeling Reaction Mechanisms: Computational modeling can be used to investigate the transition states and energy profiles of potential synthetic reactions. mdpi.com This would be invaluable for optimizing the novel synthetic routes proposed in the previous section, allowing for the rational selection of catalysts and reaction conditions to improve yield and selectivity.

Predicting Intermolecular Interactions: Understanding how this compound interacts with other molecules is crucial for developing applications. Molecular docking studies, similar to those performed on other complex heterocycles, could predict binding affinities and modes of interaction with biological targets like enzymes or DNA. nih.govmdpi.com This would be a critical step in exploring its potential as a therapeutic agent.

Exploration of New Derivatization Strategies for Diversified Functionalities

The existing 3,4-dimethyl scaffold serves as a foundation for further chemical modification. Introducing new functional groups can dramatically alter the molecule's physical, chemical, and biological properties.

Nucleophilic Substitution and Cross-Coupling: The quinoline (B57606) core can be functionalized via nucleophilic aromatic substitution or modern cross-coupling reactions. For example, methods used to replace chlorine atoms in related quinoline-diones with dialkylamino groups could be adapted. researchgate.net This would allow for the introduction of a wide array of substituents to tune properties like solubility and electronic character.

Modification of Methyl Groups: The methyl groups at the 3- and 4-positions are potential handles for further reactions. For instance, radical bromination using N-bromosuccinimide (NBS), a strategy employed on the related 6,7-dimethylbenzo[g]quinoxaline-5,10-dione, could convert the methyl groups into bromomethyl groups. mdpi.com These reactive intermediates could then be converted into a variety of other functionalities.

Synthesis of Functional Derivatives: Derivatization can be guided by specific applications. For example, incorporating fluorophores could lead to new fluorescent probes, while attaching specific pharmacophores could enhance biological activity. nih.govnih.gov Creating a library of derivatives would enable systematic structure-activity relationship (SAR) studies.

Integration of this compound into Supramolecular Architectures

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The planar, aromatic structure of this compound makes it an excellent candidate for use as a supramolecular building block (synthon).

Hydrogen Bonding and π-π Stacking: Research on similarly structured benzo[h]pyrazolo[3,4-b]quinoline-diones has shown their ability to form extensive two- and three-dimensional networks through a combination of C-H···O and C-H···N hydrogen bonds and π-π stacking interactions. nih.gov It is highly probable that this compound could form similar well-defined architectures. Future work should involve crystallographic studies to explore its self-assembly patterns.

Development of Functional Materials: Quinoline-based molecules have been successfully used as gelators to create functional supramolecular organogels. nih.gov By designing appropriate derivatives of this compound, it may be possible to create new "smart" materials that respond to external stimuli such as light, heat, or the presence of specific ions.

Host-Guest Chemistry: The electron-deficient aromatic core of the quinoline-dione system could interact with electron-rich guest molecules. Exploring its potential as a host in charge-transfer complexes or as a component in larger macrocyclic or cage-like structures is a promising avenue for creating new sensors or molecular containers. The ability of related heterocycles to form hydrogen bonds is key to their role in modulating bioavailability and binding to molecular targets. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3,4-Dimethylbenzo[g]quinoline-5,10-dione?

  • Methodological Answer : The compound can be synthesized via cyclization reactions or Pd-catalyzed cross-coupling. For example, pyrido[3,4-g]isoquinoline-5,10-dione derivatives are synthesized from precursors like N,N-diethylnicotinamide under reflux conditions with acid catalysts . Pd(OAc)₂-mediated coupling (e.g., Suzuki-Miyaura reactions) is effective for introducing aryl/heteroaryl substituents, as demonstrated in quinoline synthesis . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and regiochemistry.
  • IR spectroscopy to identify carbonyl (C=O) and aromatic C-H stretches.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination.
    PubChem data repositories provide reference spectra for comparison .

Q. How should researchers handle safety protocols during synthesis?

  • Methodological Answer :
  • Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation/contact.
  • Follow protocols for solvent disposal (e.g., DMF, ethanol) and avoid open flames due to flammability .
  • Emergency measures: Rinse eyes/skin with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data interpretation?

  • Methodological Answer :
  • Comparative analysis : Cross-validate with PubChem or NIST databases .
  • Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to distinguish overlapping signals in NMR.
  • Computational modeling : Employ Gaussian or ORCA software to simulate NMR/IR spectra and compare with experimental data .

Q. How can computational chemistry predict the compound’s reactivity and electronic properties?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox behavior and nucleophilic/electrophilic sites .
  • Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .
  • Solvent effects : Use COSMO-RS models to predict solubility and stability in different media .

Q. What experimental designs optimize substituent effects on biological activity?

  • Methodological Answer :
  • Parallel synthesis : Systematically vary substituents (e.g., methyl, halogens) using combinatorial libraries .
  • Bioassays : Test antifungal/antibacterial activity via MIC (Minimum Inhibitory Concentration) assays against Candida albicans or Staphylococcus aureus .
  • Data normalization : Account for batch variability using positive/negative controls and statistical tools (e.g., ANOVA) .

Q. How do reaction conditions influence byproduct formation in cyclization steps?

  • Methodological Answer :
  • Kinetic studies : Monitor reaction progression via TLC/GC-MS to identify intermediates.
  • Acid/base optimization : Adjust pH to suppress side reactions (e.g., over-oxidation).
  • Temperature control : Lower temperatures (0–5°C) reduce decomposition, while reflux accelerates cyclization .

Notes

  • Use IUPAC nomenclature consistently (e.g., "3,4-dimethyl" instead of abbreviations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.